molecular formula C4H4Br2N2O B12344121 5-bromo-5H-pyrimidin-2-one;hydrobromide

5-bromo-5H-pyrimidin-2-one;hydrobromide

Katalognummer: B12344121
Molekulargewicht: 255.90 g/mol
InChI-Schlüssel: FTJPIRRJHWHURH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-5H-pyrimidin-2-one;hydrobromide is a chemical compound with the molecular formula C4H3BrN2O·HBr It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-5H-pyrimidin-2-one;hydrobromide typically involves the bromination of pyrimidin-2-one. One common method is the halogenation of pyrimidin-2-one using N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF). The reaction proceeds under mild conditions, yielding the desired brominated product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-5H-pyrimidin-2-one;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used in nucleophilic substitution reactions. These reactions typically occur in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used, although these reactions are less frequently studied.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative.

Wissenschaftliche Forschungsanwendungen

5-Bromo-5H-pyrimidin-2-one;hydrobromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-bromo-5H-pyrimidin-2-one;hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, potentially disrupting their normal functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromopyrimidine: Similar in structure but lacks the hydrobromide component.

    5-Chloropyrimidine: Another halogenated pyrimidine derivative with chlorine instead of bromine.

    5-Iodopyrimidine: Contains iodine instead of bromine, exhibiting different reactivity and properties.

Uniqueness

5-Bromo-5H-pyrimidin-2-one;hydrobromide is unique due to its specific halogenation pattern and the presence of the hydrobromide component. This combination imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C4H4Br2N2O

Molekulargewicht

255.90 g/mol

IUPAC-Name

5-bromo-5H-pyrimidin-2-one;hydrobromide

InChI

InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-3H;1H

InChI-Schlüssel

FTJPIRRJHWHURH-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=O)N=CC1Br.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.